Ethyl2-aminobenzo[d]thiazole-4-carboxylate
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Overview
Description
Ethyl 2-aminobenzo[d]thiazole-4-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound is characterized by a benzothiazole ring system with an ethyl ester and an amino group, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-aminobenzo[d]thiazole-4-carboxylate can be synthesized through various methods. One common synthetic route involves the reaction of ethyl bromopyruvate with thiourea, resulting in the formation of ethyl 2-aminothiazole-4-carboxylate . The reaction typically occurs under reflux conditions in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the synthesis of ethyl 2-aminobenzo[d]thiazole-4-carboxylate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-aminobenzo[d]thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiazole derivatives .
Scientific Research Applications
Ethyl 2-aminobenzo[d]thiazole-4-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: It has potential therapeutic applications as an antimicrobial, antifungal, and anticancer agent.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 2-aminobenzo[d]thiazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Ethyl 2-aminobenzo[d]thiazole-4-carboxylate can be compared with other thiazole derivatives such as:
2-Aminothiazole: Known for its antimicrobial and antifungal properties.
Benzothiazole: Used in the synthesis of dyes and rubber accelerators.
Thiazole-4-carboxylate: Utilized in the development of pharmaceuticals and agrochemicals.
The uniqueness of ethyl 2-aminobenzo[d]thiazole-4-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C10H10N2O2S |
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Molecular Weight |
222.27 g/mol |
IUPAC Name |
ethyl 2-amino-1,3-benzothiazole-4-carboxylate |
InChI |
InChI=1S/C10H10N2O2S/c1-2-14-9(13)6-4-3-5-7-8(6)12-10(11)15-7/h3-5H,2H2,1H3,(H2,11,12) |
InChI Key |
LCUYJVNHTWTGJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=C1)SC(=N2)N |
Origin of Product |
United States |
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